molecular formula C11H14BrNO2 B2542495 Tert-butyl 6-(bromomethyl)nicotinate CAS No. 912550-19-7

Tert-butyl 6-(bromomethyl)nicotinate

Cat. No.: B2542495
CAS No.: 912550-19-7
M. Wt: 272.142
InChI Key: NDFOTTYJJYZQTB-UHFFFAOYSA-N
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Description

Tert-butyl 6-(bromomethyl)nicotinate: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a bromomethyl group, and the carboxyl group is esterified with tert-butyl alcohol

Scientific Research Applications

Tert-butyl 6-(bromomethyl)nicotinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of nicotinic acid derivatives.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, especially those targeting nicotinic acetylcholine receptors.

    Biological Studies: It is employed in studies investigating the biological activity of nicotinic acid derivatives and their effects on cellular processes.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(bromomethyl)nicotinate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-butyl nicotinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-(bromomethyl)nicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Reduction: Formation of tert-butyl 6-methylnicotinate.

    Oxidation: Formation of tert-butyl 6-carboxynicotinate.

Mechanism of Action

The mechanism of action of tert-butyl 6-(bromomethyl)nicotinate is primarily related to its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules or serve as a precursor in the synthesis of bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed from the compound.

Comparison with Similar Compounds

    Tert-butyl nicotinate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    6-Bromonicotinic acid: Contains a carboxyl group instead of the tert-butyl ester, affecting its solubility and reactivity.

    Methyl 6-(bromomethyl)nicotinate: Similar structure but with a methyl ester instead of a tert-butyl ester, influencing its steric properties and reactivity.

Uniqueness: Tert-butyl 6-(bromomethyl)nicotinate is unique due to the presence of both the bromomethyl group and the tert-butyl ester. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 6-(bromomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFOTTYJJYZQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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